molecular formula C21H21FN6O3S B11597266 N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide

N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11597266
M. Wt: 456.5 g/mol
InChI Key: JUUSNQUIIRQDTG-UHFFFAOYSA-N
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Description

N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorophenyl group, and a sulfonylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 4,6-dimethylpyrimidine ring. This can be achieved through a condensation reaction between acetylacetone and guanidine in the presence of a base.

    Introduction of the Fluorophenyl Group:

    Formation of the Sulfonylphenylacetamide Moiety: The final step involves the formation of the sulfonylphenylacetamide moiety through a series of reactions, including sulfonation and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-methylphenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(3-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide: Similar structure but with the fluorine atom in a different position.

Uniqueness

The uniqueness of N-(4-{[(Z)-{[N’-(4,6-Dimethylpyrimidin-2-yl)amino][N-(2-fluorophenyl)amino]methylidene}amino]sulfonyl}phenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C21H21FN6O3S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[4-[(Z)-[[(4,6-dimethylpyrimidin-2-yl)amino]-(2-fluoroanilino)methylidene]amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H21FN6O3S/c1-13-12-14(2)24-20(23-13)27-21(26-19-7-5-4-6-18(19)22)28-32(30,31)17-10-8-16(9-11-17)25-15(3)29/h4-12H,1-3H3,(H,25,29)(H2,23,24,26,27,28)

InChI Key

JUUSNQUIIRQDTG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=CC=CC=C3F)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=CC=CC=C3F)C

Origin of Product

United States

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